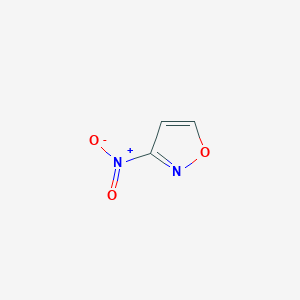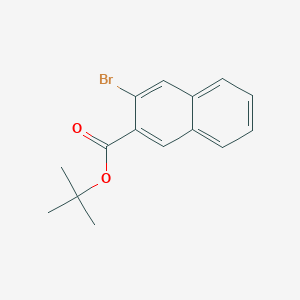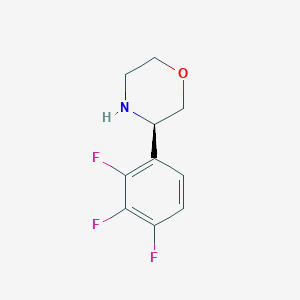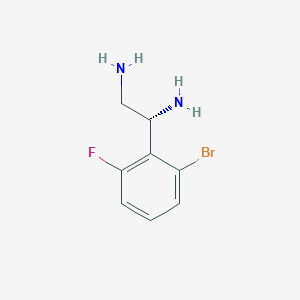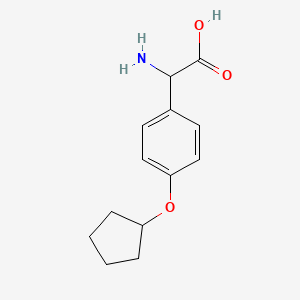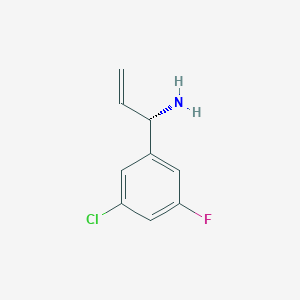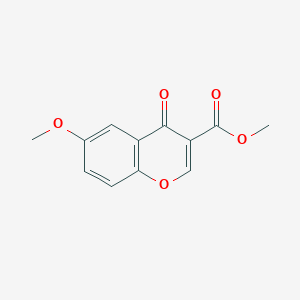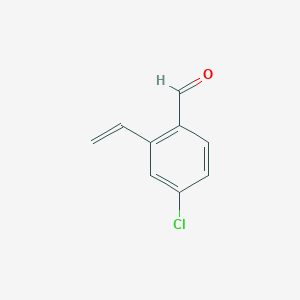
3,3',5,5'-Tetraiodo-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,5,5’-Tetraiodo-2,2’-bithiophene is an organoiodine compound that consists of two thiophene rings connected at the 2,2’-positions, with each ring substituted by iodine atoms at the 3,3’ and 5,5’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetraiodo-2,2’-bithiophene typically involves the iodination of 2,2’-bithiophene. One common method is the direct iodination using iodine and an oxidizing agent such as silver sulfate in an acetic acid medium. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for 3,3’,5,5’-Tetraiodo-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,5,5’-Tetraiodo-2,2’-bithiophene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling to form larger conjugated systems.
Oxidation and Reduction: The thiophene rings can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Coupling: Palladium catalysts are typically employed in coupling reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be applied.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended conjugated polymers, while substitution reactions can introduce various functional groups into the thiophene rings.
Wissenschaftliche Forschungsanwendungen
3,3’,5,5’-Tetraiodo-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of semiconducting materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science:
Biological Research: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 3,3’,5,5’-Tetraiodo-2,2’-bithiophene exerts its effects is primarily through its ability to participate in π-conjugation and electron delocalization. This enhances its electronic properties, making it suitable for use in semiconducting materials. The molecular targets and pathways involved include interactions with other conjugated systems and the formation of stable charge-transfer complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’,5,5’-Tetrabromo-2,2’-bithiophene
- 3,3’,5,5’-Tetrachloro-2,2’-bithiophene
- 3,3’,5,5’-Tetrafluoro-2,2’-bithiophene
Uniqueness
3,3’,5,5’-Tetraiodo-2,2’-bithiophene is unique due to the presence of iodine atoms, which are larger and more polarizable compared to other halogens. This results in distinct electronic properties, such as higher polarizability and different reactivity patterns, making it particularly useful in applications requiring specific electronic characteristics.
Eigenschaften
Molekularformel |
C8H2I4S2 |
|---|---|
Molekulargewicht |
669.9 g/mol |
IUPAC-Name |
2-(3,5-diiodothiophen-2-yl)-3,5-diiodothiophene |
InChI |
InChI=1S/C8H2I4S2/c9-3-1-5(11)13-7(3)8-4(10)2-6(12)14-8/h1-2H |
InChI-Schlüssel |
ZWHQSMUPFKLYAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1I)C2=C(C=C(S2)I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


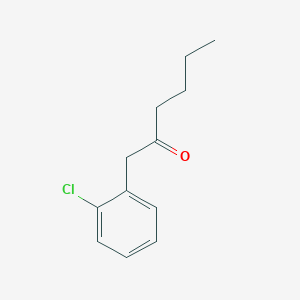

![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)
![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)

